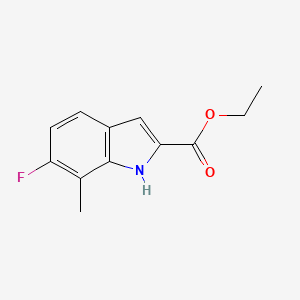
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 7th position, and an ethyl ester group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 7-methylindole.
Esterification: The carboxylic acid group at the 2nd position of the indole ring is esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Fluorination: The fluorine atom is introduced at the 6th position using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylation: The methyl group is introduced at the 7th position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoroindole-2-carboxylic acid ethyl ester
- 7-Methylindole-2-carboxylic acid ethyl ester
- 6-Fluoro-7-methylindole
Uniqueness
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom at the 6th position and the methyl group at the 7th position. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the ethyl ester group also enhances its solubility and stability, further contributing to its uniqueness.
Eigenschaften
Molekularformel |
C12H12FNO2 |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-4-5-9(13)7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |
InChI-Schlüssel |
NPRDQOSFBHFWDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid](/img/structure/B8573096.png)
![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)

![2-Chloro-N-[2-(ethylamino)pyridin-3-yl]-5-nitropyridine-3-carboxamide](/img/structure/B8573106.png)


![Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8573141.png)

![5-Bromo-1,3-difluoro-2-[(octan-2-yl)oxy]benzene](/img/structure/B8573150.png)


![1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol]](/img/structure/B8573174.png)
